Cytidine,N-acetyl-2'-O-methyl-

Description

Significance of Post-Transcriptional RNA Modifications in Biological Regulation

Post-transcriptional RNA modifications are chemical alterations to RNA molecules that occur after their initial synthesis from a DNA template. These modifications are not mere decorations; they are crucial regulators of gene expression, influencing a wide array of cellular processes. frontiersin.orgfiveable.menowgonggirlscollege.co.in The addition of various chemical groups to the four standard ribonucleosides—adenosine (B11128), guanosine, cytidine (B196190), and uridine (B1682114)—dramatically expands the functional capacity of RNA. nih.gov

There are over 170 known RNA modifications, ranging from simple methylation to more complex additions. medsci.org These modifications can impact RNA stability, localization, and how it is translated into proteins. fiveable.menih.govnih.gov For instance, the well-known 5' cap and 3' poly(A) tail are post-transcriptional modifications that protect messenger RNA (mRNA) from degradation and enhance its translation. fiveable.me Internal modifications, such as N6-methyladenosine (m6A) and 5-methylcytosine (B146107) (m5C), also play pivotal roles in regulating mRNA function. frontiersin.orgnih.gov By influencing RNA structure and its interactions with proteins and other nucleic acids, these modifications provide a dynamic layer of gene regulation that allows cells to respond swiftly to changing conditions and stresses. nih.govnih.gov

Overview of N4-Acetyl-2'-O-Methylcytidine as a Key Modified Nucleoside (ac4Cm)

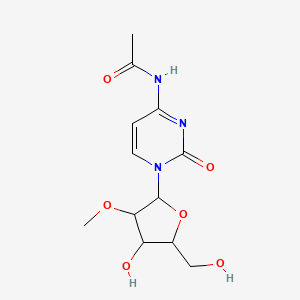

N4-Acetyl-2'-O-Methylcytidine (ac4Cm) is a dually modified pyrimidine (B1678525) nucleoside, a derivative of cytidine. caymanchem.com It features both an acetyl group at the N4 position of the cytidine base and a methyl group at the 2'-O position of the ribose sugar. glpbio.comtargetmol.commedchemexpress.com This unique combination of modifications confers specific chemical properties to the molecule, influencing its function within RNA.

Initially identified in the transfer RNA (tRNA) and ribosomal RNA (rRNA) of thermophilic archaea, ac4Cm is believed to play a crucial role in the adaptability of these organisms to extreme environments. glpbio.comtargetmol.commedchemexpress.com The presence of ac4Cm enhances the stability of RNA molecules, particularly at high temperatures. caymanchem.comtargetmol.combiosynth.com This increased stability is attributed to the conformational rigidity imparted by the dual modifications. researchgate.net Specifically, the N4-acetylation and 2'-O-methylation contribute to a more stable structure, which is vital for maintaining the function of RNA in harsh conditions. researchgate.net

Interactive Data Table: Chemical Properties of N4-Acetyl-2'-O-Methylcytidine

| Property | Value | Source |

| CAS Number | 113886-71-8 | caymanchem.comglpbio.combiosynth.com |

| Molecular Formula | C12H17N3O6 | caymanchem.comglpbio.combiosynth.com |

| Molecular Weight | 299.28 g/mol | glpbio.comtargetmol.commedchemexpress.com |

| Appearance | White to off-white solid | medchemexpress.comsigmaaldrich.com |

| IUPAC Name | N-(1-((2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)acetamide | sigmaaldrich.com |

Historical Context of N4-Acetyl-2'-O-Methylcytidine Discovery

The discovery of modified nucleosides dates back to the mid-20th century, with N4-acetylcytidine (ac4C), a related compound, being one of the early identified modifications. nih.gov The more complex N4-Acetyl-2'-O-Methylcytidine was later found in the tRNA and 5S rRNA of extremely thermophilic archaebacteria. caymanchem.com Its discovery was part of a broader effort to understand how organisms living in high-temperature environments maintain the structural integrity and function of their cellular components.

Proton nuclear magnetic resonance (NMR) spectroscopy was a key technique used to analyze the conformational characteristics of ac4Cm. researchgate.net These studies revealed that the combination of N4-acetylation and 2'-O-methylation confers significant conformational rigidity to the ribose moiety of the nucleoside. researchgate.net This rigidity is thought to be a key factor in the thermal stabilization of tRNA, highlighting the importance of such modifications for life in extreme conditions. researchgate.net The ongoing research into ac4Cm and other modified nucleosides continues to unveil the intricate ways in which RNA structure and function are regulated.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[1-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O6/c1-6(17)13-8-3-4-15(12(19)14-8)11-10(20-2)9(18)7(5-16)21-11/h3-4,7,9-11,16,18H,5H2,1-2H3,(H,13,14,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYDFBLGNJUNSCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=O)N(C=C1)C2C(C(C(O2)CO)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Distribution of N4 Acetyl 2 O Methylcytidine in Biological Systems

Presence in Transfer RNA (tRNA)

N4-acetyl-2'-O-methylcytidine is a significant modification in the tRNA of specific organisms, where it contributes to the structural integrity required for proper functioning, especially under harsh conditions.

This modified nucleoside is notably found in the tRNA of extremely thermophilic archaebacteria. tandfonline.comresearchgate.net Organisms such as Pyrococcus furiosus, which has an optimal growth temperature of 100°C, and Pyrodictium occultum, with an optimal growth temperature of 105°C, utilize ac4Cm to stabilize their tRNA molecules. nih.gov Studies have shown that the levels of ac4Cm, along with other modifications, increase as the culture temperature rises, indicating a direct role in thermal adaptation. nih.gov The presence of both N4-acetylation and 2'-O-methylation in ac4Cm confers a high degree of conformational rigidity to the ribose moiety of the nucleoside. tandfonline.comresearchgate.net This rigidity is crucial for maintaining the structural stability of tRNA at high temperatures, a factor that is vital for the survival of these organisms. tandfonline.comresearchgate.netnih.gov

While prominently associated with archaeal thermophiles, the related modification, N4-acetylcytidine (ac4C), is found in bacterial tRNA. For instance, it is present in the noninitiator methionine tRNA of Escherichia coli. nih.gov The wobble base of E. coli elongator tRNA(Met) is modified to N4-acetylcytidine (ac4C), which is thought to prevent the misreading of the near-cognate AUA codon, thereby ensuring the precise recognition of the AUG codon. researchgate.net

In tRNA, N4-acetyl-2'-O-methylcytidine and its related modification, N4-acetylcytidine, are often found in the anticodon loop. tandfonline.com This strategic placement is critical for accurate codon recognition and maintaining the fidelity of translation. tandfonline.com In the case of E. coli elongator tRNA(Met), N4-acetylcytidine is located at the wobble position of the anticodon. researchgate.net This modification helps to stabilize the codon-anticodon interaction, ensuring that the correct amino acid is incorporated into the growing polypeptide chain. tandfonline.com

Presence in Ribosomal RNA (rRNA)

The stabilizing influence of N4-acetyl-2'-O-methylcytidine extends to ribosomal RNA, a key component of the protein synthesis machinery.

N4-acetyl-2'-O-methylcytidine has been identified in the 5S rRNA of the hyperthermophilic archaeon Pyrodictium occultum. researchgate.net The related modification, N4-acetylcytidine (ac4C), has been found in the 16S rRNA of the archaeal hyperthermophile Sulfolobus solfataricus and in the 18S rRNA of eukaryotes like Saccharomyces cerevisiae. nih.govresearchgate.net In S. solfataricus, the levels of ribose methylation, a key feature of ac4Cm, show a slight increase with rising cell culture temperatures, suggesting a role in the structural stabilization of rRNA in thermal environments. nih.gov The presence of these modifications within the ribosomal subunits is thought to contribute to the proper assembly and function of ribosomes. tandfonline.com

Emerging Roles in Messenger RNA (mRNA)

While the presence of N4-acetyl-2'-O-methylcytidine itself in mRNA is still an area of active research, the related modification N4-acetylcytidine (ac4C) has been identified in eukaryotic mRNA. nih.govasm.org Studies in yeast have shown that ac4C is present in highly purified mRNA samples, and its levels can change in response to cellular stress, such as heat shock and glucose starvation. nih.gov This suggests that cytidine (B196190) acetylation may play a regulatory role in mRNA function. The discovery of ac4C in mRNA opens up the possibility that the dually modified ac4Cm could also be present and play a role in the stability and translation of messenger RNAs, particularly in organisms where this modification is prevalent. nih.gov

Conservation Across Domains of Life

The modified nucleoside N4-acetyl-2'-O-methylcytidine (ac4Cm) exhibits a highly specific and limited distribution across the three domains of life: Archaea, Bacteria, and Eukarya. Detailed research findings indicate that this particular modification is a distinctive feature primarily of the archaeal domain, and more specifically, of hyperthermophilic archaea.

Detailed Research Findings

N4-acetyl-2'-O-methylcytidine is a "doubly" modified nucleoside, meaning it has chemical modifications on both the base (N4-acetylation) and the sugar moiety (2'-O-methylation). This dual modification is a hallmark of transfer RNAs (tRNAs) found in organisms that thrive in extremely high temperatures. nih.gov The presence of ac4Cm is considered unique to the tRNA of these extremely thermophilic archaebacteria. caymanchem.com Its role is critical in providing structural stabilization to tRNA, a necessity for maintaining its function at elevated temperatures. medchemexpress.com

While the simpler modification, N4-acetylcytidine (ac4C), is conserved across all three domains of life, the combined acetylation and ribose methylation to form ac4Cm is not. nih.govcd-genomics.com Extensive surveys and comparative analyses of tRNA modifications have consistently identified ac4Cm in the tRNAs and even 5S ribosomal RNA (rRNA) of hyperthermophilic archaea. caymanchem.com However, searches within bacterial and eukaryotic tRNA databases and related literature have not shown evidence of the natural occurrence of N4-acetyl-2'-O-methylcytidine. This strongly suggests that the enzymatic machinery required to synthesize this specific doubly modified nucleoside is absent in Bacteria and Eukarya.

The conservation pattern of ac4Cm underscores a key evolutionary strategy for RNA stabilization in extreme environments. The conformational rigidity conferred by the N4-acetyl and 2'-O-methyl groups is a specific adaptation within the archaeal domain to counteract the denaturing effects of high temperatures on RNA structure.

Data on Distribution of N4-Acetyl-2'-O-methylcytidine

| Domain of Life | Presence of N4-Acetyl-2'-O-methylcytidine (ac4Cm) | Biological Context |

|---|---|---|

| Archaea | Present | Primarily in tRNA and 5S rRNA of hyperthermophilic species. caymanchem.com |

| Bacteria | Not Reported | Absent in known tRNA modification databases and literature. |

| Eukarya | Not Reported | Absent in known tRNA modification databases and literature. |

Biosynthesis and Enzymatic Pathways of N4 Acetyl 2 O Methylcytidine

Role of N-Acetyltransferase 10 (NAT10) in N4-Acetylation

The primary enzyme responsible for the N4-acetylation of cytidine (B196190) (ac4C) in eukaryotes is N-acetyltransferase 10 (NAT10). biorxiv.orgacs.orgimrpress.com NAT10 is a highly conserved protein that acts as an RNA acetyltransferase, utilizing acetyl-CoA as the acetyl donor. biorxiv.orgupenn.edu This enzyme is not a lone operator; its activity and substrate specificity are modulated by various cofactors and associated proteins.

NAT10 Cofactors and Associated Proteins

NAT10's function is intricately linked to other cellular components that guide it to its specific RNA targets. For tRNA acetylation, NAT10 collaborates with an adaptor protein known as THUMPD1 (Tan1 in yeast). biorxiv.orgnih.gov THUMPD1 facilitates the NAT10-catalyzed acetylation of specific cytidine residues within the D-arm structure of serine and leucine (B10760876) tRNAs. nih.gov

In the case of ribosomal RNA (rRNA), small nucleolar RNAs (snoRNAs) play a crucial guiding role. biorxiv.org In yeast, snR4 and snR45 are responsible for directing the NAT10 homolog, Kre33, to its targets on the 18S rRNA. biorxiv.org A similar mechanism exists in humans, where SNORD13 guides NAT10 to acetylate a specific cytidine on the 18S rRNA. biorxiv.org The antisense sequences within these snoRNAs are essential for binding to the target rRNA sequence, ensuring the precise placement of the ac4C modification. nih.gov

tRNA(Met) Cytidine Acetyltransferase (TmcA) in Bacterial ac4C Formation

In bacteria, the formation of N4-acetylcytidine at the wobble position of tRNA(Met) is catalyzed by a different enzyme, tRNA(Met) cytidine acetyltransferase (TmcA). uniprot.orgembopress.orgembopress.org TmcA is a fascinating bifunctional enzyme that contains both a Walker-type ATPase domain and an N-acetyltransferase domain. embopress.orgembopress.org It specifically recognizes the wobble base of tRNA(Met), distinguishing it from the structurally similar tRNA(Ile2). uniprot.orgembopress.org This reaction requires acetyl-CoA as the acetyl donor and is dependent on the hydrolysis of ATP or GTP. uniprot.orgembopress.orgembopress.org The binding of acetyl-CoA to TmcA activates both its ATPase and tRNA-binding activities. uniprot.org

| Enzyme | Organism | Function | Cofactors/Requirements |

| NAT10 | Eukaryotes | Catalyzes N4-acetylation of cytidine in rRNA, tRNA, and mRNA. biorxiv.orgupenn.edunih.gov | THUMPD1 (for tRNA), snoRNAs (for rRNA), Acetyl-CoA. biorxiv.orgnih.gov |

| TmcA | Bacteria | Catalyzes N4-acetylation of cytidine at the wobble position of tRNA(Met). uniprot.orgembopress.orgembopress.org | Acetyl-CoA, ATP/GTP hydrolysis. uniprot.orgembopress.orgembopress.org |

Mechanisms of Cytidine Acetylation in RNA Maturation

The acetylation of cytidine is a critical step in RNA maturation that enhances the stability and translational efficiency of mRNA. imrpress.comnih.gov The presence of ac4C can influence codon-anticodon pairing and prevent misreading during protein synthesis. embopress.org Transcriptome-wide mapping has revealed that ac4C modifications are found in discretely acetylated regions, particularly enriched within the coding sequences of mRNAs. nih.govnih.gov The ablation of NAT10 leads to a decrease in ac4C levels and is associated with the downregulation of target mRNAs, indicating a role for this modification in maintaining mRNA stability. nih.gov

Enzymatic Pathways of 2'-O-Methylation in RNA

The second modification in N4-acetyl-2'-O-methylcytidine is the methylation of the 2'-hydroxyl group of the ribose sugar. This is one of the most common types of RNA modifications, found in a wide variety of RNA molecules, including tRNA, rRNA, snRNA, and mRNA. researchgate.netmdpi.comnih.gov

General Mechanisms of Ribose Methylation

Ribose 2'-O-methylation is carried out by two primary mechanisms. The first involves standalone methyltransferase enzymes that recognize specific RNA sequences or structures. annualreviews.orgfrontiersin.org These enzymes directly catalyze the transfer of a methyl group from a donor molecule, typically S-adenosyl-L-methionine (SAM), to the 2'-hydroxyl of the ribose. wikipedia.orgneb.com

The second mechanism involves a more complex machinery composed of small nucleolar ribonucleoproteins (snoRNPs). researchgate.netmdpi.comfrontiersin.org These complexes consist of a guide snoRNA (specifically box C/D snoRNAs) and a set of core proteins, including the methyltransferase fibrillarin. mdpi.comnih.gov The snoRNA component guides the complex to the target site on the RNA through base pairing, ensuring site-specific methylation.

Specific Methyltransferase Activities

A variety of specific methyltransferases are responsible for 2'-O-methylation at different positions in different RNA molecules. For instance, in Escherichia coli, the enzyme TrmJ catalyzes the formation of 2'-O-methylated cytidine (Cm) or uridine (B1682114) (Um) at position 32 in tRNA. uniprot.org In archaea, a specific tRNA (cytidine56-2'-O)-methyltransferase is responsible for the methylation of cytidine at position 56 in tRNA transcripts. wikipedia.org

In humans, the 2'-O-methylation of the wobble cytidine in elongator tRNA(Met) is a cooperative effort between a nucleolar (SNORD97) and a Cajal body-specific (SCARNA97) box C/D RNP. nih.gov The modification of the mRNA cap structure also involves specific methyltransferases, with CMTR1 and CMTR2 responsible for methylation at the first and second transcribed nucleotides, respectively. the-innovation.org

| Methylation Mechanism | Key Components | Target RNA Examples |

| Standalone Methyltransferases | Enzyme (e.g., TrmJ), S-adenosyl-L-methionine (SAM) | Bacterial tRNA, some mRNAs. researchgate.netuniprot.org |

| snoRNP-guided Methylation | Box C/D snoRNA, Fibrillarin (methyltransferase), other core proteins, SAM | Eukaryotic rRNA, snRNA, tRNA. researchgate.netmdpi.comnih.govnih.gov |

Progressive Levels of Modification in Response to Environmental Conditions (e.g., Temperature)asm.org

The abundance of N4-acetyl-2'-O-methylcytidine and related modifications in archaea is not static; rather, it is dynamically regulated in response to environmental stressors, most notably temperature. Research has demonstrated a direct correlation between increased growth temperatures and higher levels of these stabilizing modifications in the RNA of hyperthermophiles. This adaptive mechanism is believed to be a key factor in maintaining the structural integrity and function of RNA at temperatures that would otherwise cause denaturation. nih.gov

Studies on the hyperthermophilic archaeon Pyrococcus furiosus, which has an optimal growth temperature of 100°C, have provided detailed evidence of this phenomenon. Analysis of its unfractionated tRNA from cultures grown at progressively higher temperatures (70°C, 85°C, and 100°C) revealed a systematic increase in the levels of specific modified nucleosides. nih.govresearchgate.net Among the most significant changes was the progressive increase in N4-acetyl-2'-O-methylcytidine (ac4Cm). nih.govresearchgate.net

Similarly, in the archaeon Sulfolobus solfataricus, which has an optimal growth temperature of 75-80°C, a discernible trend of increased ribose methylation was observed in rRNA as culture temperatures were raised from 60°C to 83°C. asm.orgnih.gov Specifically, the levels of 2'-O-methylcytidine (Cm), a direct precursor to ac4Cm, showed a net increase of 24% in the 23S rRNA over this temperature range, highlighting the role of this modification in thermal adaptation. asm.orgnih.gov This temperature-dependent increase in modifications is crucial for stabilizing the L-shaped tertiary structure of tRNA and the complex architecture of ribosomes, ensuring efficient and accurate protein synthesis at high temperatures. frontiersin.org

The following table summarizes key research findings on the temperature-dependent levels of ac4Cm and its precursor modifications.

| Organism | RNA Type | Environmental Condition (Growth Temperature) | Observed Change in Modification Level | Source(s) |

| Pyrococcus furiosus | tRNA | Increased from 70°C to 100°C | Progressive increase in N4-acetyl-2'-O-methylcytidine (ac4Cm). | nih.govresearchgate.net |

| Sulfolobus solfataricus | 23S rRNA | Increased from 60°C to 83°C | 24% net increase in 2'-O-methylcytidine (Cm). | asm.orgnih.gov |

| Sulfolobus solfataricus | 16S rRNA | Increased from 60°C to 83°C | 21% net increase in 2'-O-methyladenosine (Am). | asm.orgnih.gov |

| Sulfolobus solfataricus | 23S rRNA | Increased from 60°C to 83°C | 22% net increase in 2'-O-methylguanosine (Gm). | asm.orgnih.gov |

Structural Biology and Conformational Dynamics of N4 Acetyl 2 O Methylcytidine

Influence of N4-Acetylation and 2'-O-Methylation on Ribose Conformation

Proton nuclear magnetic resonance (NMR) spectroscopy studies have revealed that both N4-acetylation and 2'-O-methylation independently contribute to a marked increase in the conformational rigidity of the ribose moiety. tandfonline.com This increased rigidity is a direct consequence of the stabilization of a specific sugar pucker, which restricts the conformational freedom of the ribose ring. tandfonline.combiorxiv.org This stabilization is crucial for maintaining the structural integrity of tRNA in thermophiles, where high temperatures would otherwise favor more flexible and potentially non-functional RNA conformations. tandfonline.com

While both modifications individually favor the C3'-endo conformation, a nuanced interplay exists between them. Research on related modified nucleosides, specifically N4,2'-O-dimethylcytidine (m4Cm), has shown that N4-methylation and 2'-O-methylation can have opposing effects on the degree of preference for the C3'-endo pucker. nih.gov Sugar methylation (2'-O-methylation) leads to a slight enhancement of the C3'-endo (North) conformation preference. nih.gov Conversely, base methylation (and by analogy, N4-acetylation) can lead to a slight decrease in the preference for the C3'-endo conformation compared to the unmodified nucleoside. nih.gov This suggests a delicate balance of conformational forces within the N4-acetyl-2'-O-methylcytidine nucleoside, where the strong C3'-endo-promoting effect of the 2'-O-methyl group likely dominates, while the N4-acetyl group modulates this preference.

Impact on RNA Secondary and Tertiary Structure

The conformational preferences dictated by N4-acetylation and 2'-O-methylation at the nucleoside level have profound consequences for the higher-order structure of RNA.

The presence of N4-acetyl-2'-O-methylcytidine in an RNA sequence leads to enhanced rigidity and thermostability of the entire molecule. tandfonline.comcaymanchem.com This increased stability is a direct result of the pre-organization of the ribose into the C3'-endo conformation, which reduces the entropic penalty of folding. biorxiv.org Studies on RNA duplexes containing N4-acetylcytidine (ac4C) have quantified this stabilizing effect. The incorporation of a single ac4C modification can significantly increase the melting temperature (Tm) of an RNA duplex, indicating greater thermal stability. biorxiv.orgnih.gov

| Duplex Context | Modification | Melting Temperature (Tm) °C | ΔTm (°C) (ac4C vs. C) | Free Energy (ΔG°37) kcal/mol |

|---|---|---|---|---|

| Fully Complementary | Cytidine (B196190) (C) | 56.0 | +1.7 | -14.4 |

| Fully Complementary | N4-Acetylcytidine (ac4C) | 57.7 | -15.1 | |

| G•U Wobble Pair (+2 bp) | Cytidine (C) | 60.9 | +3.1 | -15.3 |

| G•U Wobble Pair (+2 bp) | N4-Acetylcytidine (ac4C) | 64.0 | -16.3 |

Data derived from thermal denaturation studies of RNA duplexes. nih.gov

Molecular Interactions Involving N4-Acetyl-2'-O-Methylcytidine

N4-acetyl-2'-O-methylcytidine (ac4Cm) is a unique, doubly modified nucleoside found predominantly in the transfer RNA (tRNA) of extremely thermophilic archaebacteria. Its structure, featuring both an acetyl group on the cytidine base and a methyl group on the ribose sugar, dictates its specific molecular interactions and contributes significantly to the structural integrity of RNA in harsh environments.

The primary role of N4-acetyl-2'-O-methylcytidine is the stabilization of RNA structures, a critical function for organisms thriving at high temperatures. This stabilization is achieved through a combination of effects imparted by its two distinct modifications.

While direct studies on the interaction of ac4Cm within DNA duplexes are limited, the principles of its stabilizing effects in RNA are informative. The increased rigidity and defined conformation would likely influence the local structure of a DNA helix as well, though this is not its known biological context. The modification's primary interactions are intramolecular within the RNA strand and intermolecular with its pairing partner in an RNA duplex.

| Interaction Type | Key Finding | Biological Context | Primary Consequence |

|---|---|---|---|

| Conformational Rigidity | N4-acetylation and 2'-O-methylation synergistically increase the rigidity of the ribose moiety. | tRNA of thermophilic archaea. | Structural stabilization of the nucleic acid backbone. |

| Thermostability | Contributes to the stability of tRNA at high temperatures. | Organisms in extreme thermal environments. | Prevention of RNA denaturation. |

Direct molecular interactions between N4-acetyl-2'-O-methylcytidine and ribosomal proteins have not been extensively characterized. Its influence on the ribosome and other biomolecules is understood to be indirect, mediated through the structural stability it imparts to tRNA.

In hyperthermophilic archaea, ribosomes must function at temperatures that would typically cause dissociation and loss of activity. The structural integrity of tRNA is paramount for accurate and efficient protein synthesis. By stabilizing the tRNA molecule, ac4Cm ensures that the tRNA maintains its correct L-shape conformation, which is essential for its proper binding to the ribosomal subunits and for accurate codon-anticodon recognition at the ribosomal P-site.

Therefore, the interaction of ac4Cm with the translational machinery is primarily a consequence of its effect on RNA structure. A thermostable tRNA, reinforced by modifications like ac4Cm, can withstand the thermal energy of its environment and present a consistent structure for interaction with ribosomal RNA and proteins. This ensures the fidelity of protein synthesis is maintained under extreme conditions. While the N4-acetyl group of the related nucleoside N4-acetylcytidine (ac4C) is known to influence codon recognition, the specific contribution of the dual ac4Cm modification is primarily linked to structural maintenance.

| Biomolecule | Nature of Interaction | Mechanism | Functional Outcome |

|---|---|---|---|

| Ribosome (Proteins and rRNA) | Indirect | ac4Cm stabilizes the tRNA structure, ensuring it presents the correct conformation for binding to the ribosome. | Maintains the fidelity and efficiency of protein synthesis at high temperatures. |

Functional Roles of N4 Acetyl 2 O Methylcytidine in Rna Biology and Cellular Processes

Regulation of Gene Expression

The acetylation of cytidine (B196190) residues in RNA has emerged as a significant layer of epitranscriptomic regulation, influencing the fate of mRNA transcripts and, consequently, protein expression.

Table 1: Effect of NAT10 Depletion on mRNA Half-life

| Transcript Status | Relative Half-life upon NAT10 Depletion | Reference |

| ac4C-containing transcripts | Decreased | acs.orgacs.org |

| Transcripts lacking ac4C | No significant change | acs.orgacs.org |

Beyond stability, cytidine acetylation directly promotes the efficiency and fidelity of protein translation. nih.govresearchgate.net The presence of ac4C in mRNA has been shown to enhance the rate of protein synthesis both in laboratory settings (in vitro) and in living cells (in vivo). nih.gov This modification, particularly when located in the coding sequence, is associated with the upregulation of the corresponding protein. nih.gov The mechanism appears to involve facilitating more efficient decoding of the genetic code by the ribosome. nih.gov Furthermore, ac4C modification in tRNA, specifically in the anticodon loop, is crucial for accurate codon recognition, thereby ensuring the fidelity of translation. nih.govnih.gov

The position of the modified nucleoside within the codon is critical. N4-acetylcytidine was first identified at the wobble position (the first nucleotide of the anticodon) of tRNA in Escherichia coli. acs.orgnih.gov In this position, ac4C plays a crucial role in the precise reading of codons on the mRNA. nih.gov It enhances the pairing specificity with the corresponding codon, for instance, favoring the AUG codon for methionine over the AUA codon for isoleucine, which helps to prevent misreading of the genetic code. nih.gov Analysis of ac4C distribution in mRNA has revealed a preference for cytidine within wobble sites of codons, which has been shown to influence the efficiency of mRNA decoding. nih.gov The "proximal" orientation of the N4-acetyl group is thought to be important for the proper recognition of the codon during protein synthesis. researchgate.net

Contributions to tRNA and rRNA Maturation and Biogenesis

N4-acetylcytidine is a conserved modification found in both tRNA and ribosomal RNA (rRNA) across all domains of life. nih.govbiorxiv.org In eukaryotes, ac4C is found in serine and leucine (B10760876) tRNAs and in 18S rRNA. acs.org The acetylation of these non-coding RNAs is essential for their proper maturation, structure, and function. In yeast, the absence of the enzyme that catalyzes cytidine acetylation leads to defects in the maturation of the small ribosomal subunit and slow growth, highlighting the importance of this modification in ribosome assembly. nih.gov The presence of ac4C in tRNA contributes to its structural stability, which is necessary for its correct folding and function in protein synthesis. nih.gov

Stress Response Pathways and Cellular Adaptation

Recent evidence has linked RNA acetylation to cellular stress responses. scitechdaily.comembopress.org The modification N4-acetylcytidine is induced by various cellular stresses, including oxidative stress. nih.gov Under stressful conditions, cells can form membrane-less compartments called stress granules, which are aggregates of non-translating mRNAs and proteins. scitechdaily.comembopress.org Studies have shown that mRNAs containing ac4C are selectively recruited to these stress granules. scitechdaily.comembopress.orgnih.gov This suggests that ac4C acts as a marker for localizing specific transcripts during the stress response, potentially to protect them from degradation or to halt their translation temporarily. scitechdaily.comembopress.org This regulatory mechanism allows cells to quickly adapt their proteome to changing and potentially harmful environmental conditions. scitechdaily.com

Table 2: Role of N4-acetylcytidine (ac4C) in Oxidative Stress Response

| Cellular Process | Role of ac4C | Reference |

| Stress Granule Formation | Enriched on transcripts localized to stress granules | scitechdaily.comembopress.org |

| mRNA Translation | Regulates translation of stress-sensitive transcripts | nih.gov |

| Protein Localization | Can mediate the localization of specific proteins to stress granules | embopress.orgnih.gov |

Role in Organismal Adaptation to Extreme Environments (e.g., Thermophiles)

The doubly modified nucleoside, N4-acetyl-2'-O-methylcytidine (ac4Cm), is a hallmark of the tRNA of extremely thermophilic archaebacteria. tandfonline.comtandfonline.com These organisms thrive at very high temperatures, and the stability of their cellular components, including RNA, is paramount. Both the N4-acetylation and the 2'-O-methylation contribute to the conformational rigidity of the ribose sugar in the nucleoside. tandfonline.comresearchgate.nettandfonline.com This increased rigidity is crucial for stabilizing the structure of tRNA and rRNA, preventing their denaturation at elevated temperatures. tandfonline.comresearchgate.net The presence of ac4Cm and other modifications in the RNA of thermophiles is a key adaptation that allows for accurate and efficient protein synthesis in extreme environments. caymanchem.com Recent studies on ribosomes from the hyperthermophilic archaeon Thermococcus kodakarensis have shown they are hypermodified with 4-acetylcytidine, which supports growth at extreme temperatures. nih.govpnas.org

Modulation of Viral Replication Mechanisms

N4-acetylcytidine (ac4C) is an epitranscriptomic modification that plays a significant role in the replication of various viruses. asm.orgnih.gov This modification is catalyzed by the host enzyme N-acetyltransferase 10 (NAT10). nih.govnih.gov Viruses have evolved to subvert this host mechanism to enhance their own life cycle. nih.gov The presence of ac4C on viral RNA can promote viral replication and gene expression. asm.orgnih.gov For instance, this modification has been shown to be a critical factor in the replication and pathogenicity of viruses such as human immunodeficiency virus 1 (HIV-1), enterovirus 71 (EV71), and alphaviruses. asm.orgnih.govresearchgate.net

Inhibition of the NAT10 enzyme, either through genetic depletion or with chemical inhibitors like remodelin, leads to a reduction in viral replication. nih.govresearchgate.net This highlights the dependency of these viruses on the host's RNA acetylation machinery. nih.gov The ac4C modification can influence the viral life cycle through various mechanisms, including enhancing the stability of viral RNA, promoting more efficient translation of viral proteins, and interacting with viral enzymes essential for replication. nih.govresearchgate.net While in many cases ac4C directly modifies the viral genome, it can also have indirect effects by regulating the stability and translation of host-cell mRNAs that encode for proviral factors. asm.orgnih.gov For example, in alphavirus infection, NAT10-mediated ac4C modification enhances replication by stabilizing the mRNA of the lymphocyte antigen six family member E (LY6E), an interferon-stimulated gene that promotes viral entry. asm.orgnih.govasm.org

Effect on Viral RNA Stability and Translation

The N4-acetylcytidine modification exerts a profound influence on the stability and translational efficiency of viral RNAs, thereby boosting viral gene expression and replication. nih.govnih.gov The specific impact of ac4C can vary depending on the virus.

In the case of HIV-1, its transcripts are modified with ac4C at several distinct sites. nih.govnih.gov The primary function of this modification in the HIV-1 life cycle is to increase the stability of the viral RNA. nih.govnih.gov Depletion of NAT10 or silent mutagenesis of the ac4C sites within the viral transcripts leads to reduced viral RNA stability, which in turn inhibits HIV-1 replication. nih.govnih.gov

For enterovirus 71 (EV71), ac4C modification enhances viral replication through a dual mechanism affecting both RNA stability and translation. researchgate.netnih.gov The modification is located in the 5' untranslated region (UTR) of the EV71 genome, specifically within the internal ribosomal entry site (IRES). researchgate.netnih.gov This ac4C modification not only boosts the stability of the viral RNA but also enhances its translation. researchgate.netnih.gov It achieves this by promoting the selective recruitment of the host protein poly(rC)-binding protein 2 (PCBP2) to the IRES, which facilitates the initiation of viral protein synthesis. researchgate.netnih.gov

In contrast, for some viruses like the minute virus of canines (MVC), ac4C modification at specific sites affects viral RNA processing, including alternative splicing and polyadenylation, rather than directly altering viral RNA stability. oup.comoup.com

| Virus | Location of ac4C Modification | Primary Effect | Mechanism | Reference |

|---|---|---|---|---|

| Human Immunodeficiency Virus 1 (HIV-1) | Multiple sites on viral transcripts | Increased Viral RNA Stability | ac4C modification protects viral transcripts from degradation. | nih.govnih.gov |

| Enterovirus 71 (EV71) | Internal Ribosomal Entry Site (IRES) in 5' UTR | Enhanced RNA Stability & Translation | Boosts RNA stability and selectively recruits PCBP2 to the IRES to promote translation. | researchgate.netnih.gov |

| Alphaviruses (e.g., Sindbis Virus) | Host LY6E mRNA | Indirectly Promotes Replication | Stabilizes host mRNA for LY6E, a proviral factor. | asm.orgasm.org |

| Minute Virus of Canines (MVC) | Viral RNA (nt 3311) | Regulates RNA Processing | Affects alternative splicing and polyadenylation. | oup.comoup.com |

Interaction with Viral Polymerases

Beyond its roles in RNA stability and translation, the N4-acetylcytidine modification can directly influence the core machinery of viral replication by interacting with viral polymerases. researchgate.net The RNA-dependent RNA polymerase (RdRp) is a crucial enzyme for RNA viruses, responsible for replicating the viral genome. nih.gov

Research on enterovirus 71 (EV71) has demonstrated that the presence of ac4C on the viral RNA enhances the binding of the virus's own RNA-dependent RNA polymerase, the 3D protein. researchgate.netnih.gov This increased affinity between the polymerase and its RNA template is thought to facilitate more efficient synthesis of new viral genomes. researchgate.netnih.gov By promoting the interaction with the RdRp, the ac4C modification acts as a positive regulatory element for the amplification of viral RNA. researchgate.net

| Virus | Viral Polymerase | Effect of ac4C Modification | Reference |

|---|---|---|---|

| Enterovirus 71 (EV71) | RNA-dependent RNA polymerase (3D) | Increased binding of the polymerase to viral RNA. | researchgate.netnih.gov |

Advanced Synthetic Methodologies for N4 Acetyl 2 O Methylcytidine and Its Analogs

Chemical Synthesis of N4-Acetyl-2'-O-Methylcytidine Precursors

The creation of a stable and reactive phosphoramidite (B1245037) building block is the foundational step for incorporating N4-Acetyl-2'-O-methylcytidine into an RNA sequence. This process begins with the synthesis of the appropriately protected nucleoside precursor.

One effective route to synthesizing 2'-O-methylcytidine derivatives involves starting from a more readily available uridine (B1682114) precursor. A common strategy is the transformation of the uridine base into a cytidine (B196190) base. This can be accomplished by first protecting the hydroxyl groups of the uridine ribose. The O4 position of the uracil (B121893) ring is then activated to create a good leaving group, often by treatment with an activating agent like 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl). nsf.gov The activated intermediate can then be displaced by an amine, such as through a reaction with an ammonium (B1175870) hydroxide (B78521) solution, to convert the uridine derivative into the corresponding cytidine derivative. This amination step is a key transformation in the synthesis of cytidine analogs from uridine starting materials. researchgate.net

Protecting groups are crucial for directing the synthesis and preventing unwanted side reactions. In the synthesis of ribonucleoside phosphoramidites, a combination of orthogonal protecting groups is employed, each of which can be removed under specific conditions without affecting the others. rsc.orgnih.gov

5'-Hydroxyl Protection: The 5'-hydroxyl group is typically protected with an acid-labile 4,4'-dimethoxytrityl (DMT or DMTr) group. This group is stable throughout the synthesis cycle but can be cleanly removed with a mild acid (e.g., trichloroacetic acid) to allow for the stepwise addition of nucleotides in the 3' to 5' direction. rsc.orgatdbio.com

N4-Amino Group Protection: For standard cytidine phosphoramidites, the exocyclic amino group is commonly protected with an acetyl (Ac) or benzoyl (Bz) group to prevent side reactions during the coupling step. libpubmedia.co.uk In the case of N4-Acetyl-2'-O-methylcytidine, the acetyl group is not a temporary protecting group but rather the desired final modification. This necessitates a synthetic strategy where the N4-acetylation is performed on the nucleoside precursor, and all subsequent deprotection steps are designed to preserve this moiety. nih.govnih.gov

2'-Hydroxyl Protection: The 2'-hydroxyl group of ribonucleosides is a key point of reactivity and must be protected to prevent branching and degradation during synthesis. For the target molecule, this position is methylated. For other ribonucleosides in the sequence, common protecting groups include tert-butyldimethylsilyl (TBDMS) or triisopropylsilyloxymethyl (TOM), which are typically removed at the final stage using a fluoride (B91410) source. rsc.orgnih.govglenresearch.com The TOM group is noted for reducing steric hindrance, which can lead to higher coupling yields, particularly in the synthesis of long RNA sequences. nih.govglenresearch.com

The general synthetic path for a precursor often starts with the parent nucleoside, which is first protected at the 5'-position with a DMT group. nih.gov Subsequently, the N4-amino group is acetylated. nih.gov Following this, a protecting group is introduced at the 2'-hydroxyl position (if not already methylated), and finally, the 3'-hydroxyl is phosphitylated to yield the reactive phosphoramidite monomer ready for solid-phase synthesis. nih.gov

| Functional Group | Protecting Group | Abbreviation | Removal Condition |

|---|---|---|---|

| 5'-Hydroxyl | 4,4'-Dimethoxytrityl | DMT | Mild Acid (e.g., Trichloroacetic Acid) |

| N4-Amino (Cytidine) | Acetyl | Ac | Base (e.g., Ammonia (B1221849), Methylamine)* |

| 2'-Hydroxyl | tert-Butyldimethylsilyl | TBDMS | Fluoride Source (e.g., TEAHF) |

| 2'-Hydroxyl | Triisopropylsilyloxymethyl | TOM | Fluoride Source |

| Phosphate (B84403) | β-Cyanoethyl | CE | Base (e.g., DBU, Ammonia) |

*Standard removal condition that cleaves the N4-acetyl group, necessitating orthogonal strategies for its preservation.

The synthesis of ribonucleoside phosphoramidites, especially those with sensitive modifications, is more challenging than DNA phosphoramidite synthesis.

Steric Hindrance: The presence of the 2'-O-protecting group (like TBDMS or TOM) introduces significant steric bulk near the 3'-phosphoramidite group. nih.gov This can lower the efficiency of the coupling reaction during solid-phase synthesis, requiring longer coupling times or more potent activators compared to DNA synthesis. glenresearch.com

Purification Complexity: The synthesis of the protected nucleoside often results in a mixture of 2' and 3' isomers, which can be difficult to separate. nih.gov Furthermore, scaling up purification methods like column chromatography can be inefficient and costly for industrial applications. huarenscience.com

Lability of Protecting Groups: Some protecting groups may not be completely stable throughout the multi-step synthesis of the phosphoramidite building block, leading to side products and reduced yields.

Sensitivity of Base Modifications: For N4-acetylcytidine, the modification itself is sensitive to the standard basic conditions used for final deprotection (e.g., aqueous methylamine (B109427) or ammonia), which are designed to remove acyl protecting groups from other bases. nih.govnih.gov This inherent instability necessitates the development of specialized, non-standard deprotection protocols. nih.gov

Solid-Phase Oligonucleotide Synthesis Incorporating Modified Cytidines

Once the N4-Acetyl-2'-O-methylcytidine phosphoramidite is synthesized, it can be incorporated into an RNA oligomer using automated solid-phase synthesis.

Solid-phase synthesis involves the sequential addition of nucleotide monomers to a growing chain attached to an insoluble support, typically controlled pore glass (CPG) or polystyrene. nih.govumich.edu The process follows a four-step cycle for each nucleotide addition: nih.govatdbio.com

Deblocking (Detritylation): The acid-labile DMT group is removed from the 5'-hydroxyl of the support-bound nucleoside, exposing a free hydroxyl group for the next coupling reaction. atdbio.com

Coupling: The phosphoramidite monomer, including the modified cytidine, is activated (e.g., with tetrazole or a derivative) and added to the column. It reacts with the free 5'-hydroxyl group to form a phosphite (B83602) triester linkage. atdbio.comumich.edu

Capping: Any unreacted 5'-hydroxyl groups are permanently blocked, typically by acetylation with acetic anhydride. This prevents the formation of deletion-mutant sequences. atdbio.com

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing agent like iodine in the presence of water. atdbio.com

This cycle is repeated until the desired sequence is assembled. Finally, the completed oligonucleotide is cleaved from the solid support, and all protecting groups are removed to yield the final RNA product.

Standard solid-phase synthesis is incompatible with the preservation of N4-acetylcytidine because the final deprotection step, which uses nucleophilic bases like ammonia or methylamine, readily cleaves the N4-acetyl group. nih.gov To overcome this, an orthogonal protection strategy is required, where different classes of protecting groups are used that can be removed under distinct, non-interfering conditions. rsc.org

For the site-specific synthesis of RNA containing N4-acetylcytidine, a strategy has been developed that relies on non-nucleophilic conditions for deprotection. nih.gov This involves several key innovations:

Orthogonal Base Protection: Instead of standard acyl protecting groups, the exocyclic amines of adenosine (B11128), guanosine, and standard cytidine are protected with groups labile to non-nucleophilic bases, such as the N-cyanoethyl O-carbamate (N-ceoc) group. nih.gov

Non-Nucleophilic Deprotection: The N-ceoc groups can be efficiently removed using the non-nucleophilic base 1,5-diazabicyclo(4.3.0)non-5-ene (DBU) in acetonitrile. This deprotection can be performed while the RNA is still on the solid support ("on-column") to minimize side reactions. nih.gov

Labile Linker: The solid support linker must also be cleavable under non-nucleophilic conditions. A photolabile linker is one such option, allowing the RNA to be released from the support using light, thus avoiding harsh basic cleavage. nih.gov

By combining these elements, the N4-acetyl group on the target cytidine is never exposed to the nucleophilic conditions that would cause its removal, allowing for the successful synthesis of the desired modified RNA oligonucleotide. nih.gov This approach highlights the power of orthogonal chemistry in synthesizing complex, sensitive biomolecules. nih.gov

Preparation of Functionalized N4-Acetyl-2'-O-Methylcytidine Derivatives

N4-acetyl-2'-O-methylcytidine serves as a versatile scaffold for the synthesis of various functionalized derivatives. These derivatives are instrumental in developing sophisticated tools for molecular biology and diagnostics. The inherent chemical properties imparted by the N4-acetyl and 2'-O-methyl groups, such as increased enzymatic stability and enhanced binding affinity, make this nucleoside an excellent candidate for modification.

Functionalized N4-acetyl-2'-O-methylcytidine derivatives can be synthesized for use as enzyme-linked probes. A common strategy involves introducing a linker arm, often at the 5' position of the ribose sugar, which can then be conjugated to a reporter molecule like biotin (B1667282). For instance, N4-Acetyl-5'-O-DMT-2'-O-methylcytidine is a key intermediate that can be labeled with biotin. This biotinylated probe can then bind to streptavidin that has been conjugated to an enzyme, such as horseradish peroxidase (HRP) or alkaline phosphatase (AP).

These enzyme-linked probes are valuable in various detection assays. When the probe hybridizes to its target nucleic acid sequence, the tethered enzyme can catalyze a reaction with a specific substrate to produce a detectable signal, such as a color change or light emission. This amplification strategy allows for the sensitive detection of the target molecule. The design of these probes leverages the stability of the 2'-O-methyl group and the specific recognition properties of the nucleobase.

| Probe Component | Function | Example |

| Modified Nucleoside | Provides specificity and stability | N4-acetyl-2'-O-methylcytidine |

| Linker Arm | Connects nucleoside to reporter | Added to the 5' position |

| Reporter Molecule | Enables detection | Biotin |

| Enzyme Conjugate | Amplifies the signal | Streptavidin-HRP |

The unique structural features of N4-acetyl-2'-O-methylcytidine make it a valuable component in the synthesis of high-affinity diagnostic probes for techniques like Fluorescence In Situ Hybridization (FISH) and quantitative Polymerase Chain Reaction (qPCR).

Fluorescence In Situ Hybridization (FISH): In FISH, probes are designed to bind to specific DNA or RNA sequences within a cell. The incorporation of 2'-O-methylated nucleosides, such as N4-acetyl-2'-O-methylcytidine, into these oligonucleotide probes enhances their properties in several ways. The 2'-O-methyl group increases the thermal stability of the probe-target duplex and provides resistance against nuclease degradation. This leads to probes with higher binding affinity and specificity, resulting in brighter signals and lower background noise. Probes can be directly labeled with fluorescent dyes or indirectly through haptens like biotin or digoxigenin.

Quantitative PCR (qPCR): In qPCR, probes are used for the real-time detection of DNA amplification. TaqMan probes, a common type of qPCR probe, are dual-labeled with a fluorophore and a quencher. The probe binds to a specific target sequence between the PCR primers. During amplification, the 5' to 3' exonuclease activity of the DNA polymerase cleaves the probe, separating the fluorophore from the quencher and generating a fluorescent signal. Incorporating N4-acetyl-2'-O-methylcytidine into these probes can increase their melting temperature (Tm), allowing for the design of shorter, more specific probes that are particularly useful for distinguishing between closely related sequences.

| Application | Probe Type | Role of N4-acetyl-2'-O-methylcytidine | Advantages |

| FISH | LNA/2'OMe-RNA probes | Increases binding affinity and nuclease resistance | Higher signal-to-noise ratio, improved specificity |

| qPCR | TaqMan Probes | Enhances thermal stability (Tm) | Allows for shorter, more specific probes; better mismatch discrimination |

Enzymatic Synthesis Approaches for Modified Ribonucleosides

Enzymatic synthesis offers a powerful alternative to chemical methods for producing modified ribonucleosides and incorporating them into RNA. nih.gov These biocatalytic approaches often provide significant advantages, including high stereospecificity and regioselectivity, which can eliminate the need for complex protection and deprotection steps common in chemical synthesis. bioglyco.com

Several enzymatic strategies are applicable to the synthesis of modified ribonucleosides:

RNA Polymerases: Enzymes like T7 RNA polymerase can accept modified nucleoside triphosphates (NTPs) as substrates to synthesize modified RNA strands. researchgate.net While the efficiency can vary depending on the modification, this method is widely used for in vitro transcription. researchgate.netchemicalbook.com

Engineered DNA Polymerases: Recent research has shown that engineered DNA polymerases can be used to synthesize RNA containing modified bases at specific sites, offering greater control than traditional in vitro transcription with T7 RNA polymerase. chemicalbook.com

Nucleoside Modifying Enzymes: Nature employs a vast array of enzymes to post-transcriptionally modify RNA. For instance, specific methyltransferases can install 2'-O-methyl groups onto ribonucleosides within an RNA sequence. Studies have shown that nuclei isolated from rat liver can enzymatically methylate adenosine, guanosine, uridine, and cytidine at the 2'-O position using S-adenosylmethionine as a methyl donor. nih.gov

While a one-step enzymatic synthesis of the N4-acetyl-2'-O-methylcytidine monomer may not be a standard procedure, the enzymatic incorporation of its triphosphate form into RNA is a viable and widely used strategy. nih.gov The enzymatic approach is a cornerstone for producing therapeutically relevant RNAs that contain modified nucleotides to enhance their stability and efficacy. nih.gov

Use as a Synthetic Precursor for Other Modified Nucleosides (e.g., 2'-O-Methyl Adenosine)

The direct conversion of N4-acetyl-2'-O-methylcytidine to other modified nucleosides, such as 2'-O-methyladenosine, is not a commonly documented synthetic route. The chemical transformation of the pyrimidine (B1678525) ring of cytidine into the purine (B94841) ring of adenosine is a complex process that is not typically favored in synthetic chemistry.

Instead, the synthesis of 2'-O-methyladenosine is generally achieved through the direct modification of adenosine or a suitable adenosine precursor. A prevalent method involves the methylation of adenosine using methyl iodide in an anhydrous alkaline medium. chemicalbook.comdocumentsdelivered.com This reaction yields a mixture of products, with 2'-O-methyladenosine being the major monomethylated product, which can then be purified by chromatography and crystallization. chemicalbook.com

Another synthetic route involves using a precursor like 2-amino-6-chloropurine (B14584) riboside, which can be methylated and subsequently aminated to yield 2'-O-methyladenosine. chemicalbook.com While N4-acetyl-2'-O-methylcytidine is a crucial building block for synthesizing functionalized oligonucleotides, its role as a direct precursor for other nucleoside families like adenosine is not established in the reviewed literature. bioglyco.com

Analytical Techniques in N4 Acetyl 2 O Methylcytidine Research

Spectroscopic Methods for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of N4-acetyl-2'-O-methylcytidine in solution. Proton NMR (¹H NMR) studies have been instrumental in analyzing the conformational characteristics of ac4Cm and related nucleosides. tandfonline.com These analyses have shown that both the N4-acetylation and the 2'-O-methylation contribute significantly to the conformational rigidity of the ribose moiety. tandfonline.com This rigidity is thought to play a role in the structural stabilization of tRNA, particularly in thermophilic organisms that thrive at high temperatures. tandfonline.com

1D NOE Difference Spectroscopy: The Nuclear Overhauser Effect (NOE) is a phenomenon used to identify protons that are close to each other in space, typically within 5 Å. libretexts.org In 1D NOE difference spectroscopy, a specific proton resonance is irradiated. umass.edunorthwestern.edu If another proton is spatially close, its signal intensity will be enhanced in the resulting spectrum. umass.edunorthwestern.edu This technique is invaluable for determining the stereochemistry and conformation of molecules like N4-acetyl-2'-O-methylcytidine. libretexts.orgipb.pt By observing NOE correlations, researchers can deduce the relative orientation of different parts of the molecule.

Proton Coupling Constants: Proton-proton coupling constants (J-couplings) provide information about the dihedral angles between adjacent protons, which is crucial for determining the conformation of the ribose sugar ring. libretexts.orgubc.ca The magnitude of the coupling constant between two protons is related to the number of bonds separating them and their spatial relationship. libretexts.org For instance, the coupling constants between the protons on the ribose ring can be used to determine the sugar pucker conformation, a key structural feature of nucleosides.

| NMR Parameter | Information Gained | Relevance to N4-Acetyl-2'-O-Methylcytidine |

| Chemical Shift (δ) | Electronic environment of the nucleus. | Identifies the different protons and carbons in the molecule. |

| 1D NOE | Through-space proximity of protons (< 5 Å). | Elucidates the three-dimensional structure and conformation. libretexts.org |

| Proton Coupling Constants (J) | Dihedral angles between vicinal protons. | Determines the conformation of the ribose sugar moiety. libretexts.org |

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is an indispensable tool for the identification and quantification of modified nucleosides. It offers high sensitivity and specificity, allowing for the detection of minute quantities of N4-acetyl-2'-O-methylcytidine in complex biological samples.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique has been used to identify and quantify modified nucleosides in mRNA from various organisms. acs.org For instance, ultra-high performance liquid chromatography tandem mass spectrometry (UHPLC-MS/MS) has been employed to detect N4-acetylcytidine in yeast mRNA. acs.org More specifically, methods coupling HPLC with UV detection have been used to localize N4-acetylcytidine within specific RNA helices. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone technique for the analysis of RNA modifications. It has been effectively applied to the study of N4-acetylcytidine by analyzing partially digested tRNA and rRNA fragments to identify the sites of this modification. nih.govnih.gov The Modomics database, a comprehensive resource for RNA modifications, provides key LC-MS information for N4-acetyl-2'-O-methylcytidine. genesilico.pl

| LC-MS Parameter | Value for N4-acetyl-2'-O-methylcytidine | Reference |

| Sum Formula | C12H17N3O6 | genesilico.pl |

| Monoisotopic Mass | 299.1117 u | genesilico.pl |

| Average Mass | 299.28 u | genesilico.pl |

| [M+H]+ | 300.1195 | genesilico.pl |

| Product Ions | 154/112 | genesilico.pl |

RNA Modification Mapping and Sequencing Technologies

Recent advancements in sequencing technologies have enabled the transcriptome-wide mapping of RNA modifications at single-nucleotide resolution. These methods are crucial for understanding the distribution and potential functions of N4-acetyl-2'-O-methylcytidine within the cellular RNA landscape.

Chemical Sequencing Reactions for Acetylation Sites (e.g., ac4C-seq)

A key method for mapping N4-acetylcytidine (ac4C) is based on a chemical reaction that alters the base, inducing a specific signature during reverse transcription that can be read by high-throughput sequencing. cancer.gov This approach, known as ac4C-seq, provides quantitative, nucleotide-resolution mapping of cytidine (B196190) acetylation. cncb.ac.cnrna-seqblog.com

The core principle of ac4C-seq involves the chemical reduction of the N4-acetylcytidine base. nih.gov N4-acetylation makes the cytidine ring susceptible to reduction by hydride donors like sodium cyanoborohydride (NaCNBH₃) or sodium borohydride (NaBH₄). elsevierpure.comresearchgate.net This reaction converts ac4C into a reduced nucleobase, N4-acetyl-3,4,5,6-tetrahydrocytidine. nih.govnih.gov This reduced base is no longer properly recognized by reverse transcriptase during cDNA synthesis. Instead of pairing with guanosine, the reduced base often pairs with adenosine (B11128), leading to the incorporation of a non-cognate nucleotide. elsevierpure.comresearchgate.net

During sequencing analysis, this event is detected as a cytosine-to-thymine (C→T) misincorporation or mutation at the site of the original ac4C modification. cncb.ac.cnrna-seqblog.com By comparing the sequencing results of a chemically treated RNA sample with an untreated control, researchers can identify the specific locations and estimate the stoichiometry of ac4C across the transcriptome. cncb.ac.cnelsevierpure.com This chemical sequencing method is highly sensitive, capable of detecting individual ac4C sites from nanogram amounts of cellular RNA. nih.gov

| Step | Description | Principle | Outcome |

|---|---|---|---|

| 1. RNA Isolation | Total RNA is extracted from cells or tissues. | Standard molecular biology protocol. | Purified RNA sample. |

| 2. Chemical Reduction | The RNA sample is treated with a reducing agent (e.g., NaCNBH₃ or NaBH₄) under acidic conditions. cncb.ac.cnnih.gov | Selective chemical reduction of N4-acetylcytidine to N4-acetyl-3,4,5,6-tetrahydrocytidine. nih.govresearchgate.net | RNA with reduced ac4C bases. |

| 3. Library Preparation | RNA is fragmented, and sequencing adapters are ligated to the fragments. | Standard next-generation sequencing library preparation. | RNA fragments ready for reverse transcription. |

| 4. Reverse Transcription | An engineered reverse transcriptase synthesizes cDNA from the RNA templates. | The reduced ac4C base causes the reverse transcriptase to misincorporate a non-cognate nucleotide (typically 'A'). elsevierpure.com | cDNA library containing C→T mutations at ac4C sites. |

| 5. Sequencing & Analysis | The cDNA library is sequenced, and the data is compared to a control (mock-treated) sample. | Bioinformatic pipelines identify positions with a high frequency of C→T transitions in the treated sample but not the control. rna-seqblog.com | Single-nucleotide resolution map of ac4C sites. |

Enzymatic Approaches for Modified Cytosine Detection (e.g., Principles of EM-seq)

While chemical reactions are effective for ac4C, enzymatic methods have become a gold standard for detecting other cytosine modifications, particularly in DNA. The principles of these methods, exemplified by Enzymatic Methyl-seq (EM-seq), are informative for the broader field of modified nucleotide detection. scilifelab.se EM-seq offers a gentler alternative to harsh chemical treatments like bisulfite sequencing, resulting in less DNA damage and more uniform genome coverage. cd-genomics.comneb.com

EM-seq employs a two-step enzymatic process to differentiate between modified and unmodified cytosines. neb.com

Protection Step : First, the TET2 enzyme is used to oxidize 5-methylcytosine (B146107) (5mC) and 5-hydroxymethylcytosine (5hmC). neb-online.deneb.com This oxidation converts them to forms, such as 5-carboxycytosine, that are "protected" from subsequent enzymatic deamination. neb-online.deyoutube.com

Conversion Step : Next, the APOBEC enzyme is introduced. This enzyme specifically deaminates (converts to uracil) any cytosine that was not protected in the first step. The protected, modified cytosines remain unchanged. neb.comyoutube.com

After these enzymatic treatments, the DNA is amplified by PCR, where the uracils are read as thymines. neb-online.de Sequencing data then reveals which cytosines were originally unmodified (now read as T) and which were modified (still read as C). This enzymatic approach provides high sensitivity and generates high-quality libraries for superior detection of modified cytosines. neb.com While primarily used for DNA methylation, this principle of enzymatic protection followed by selective conversion is a powerful strategy that could be adapted for RNA modifications.

| Step | Enzyme | Action on Unmodified Cytosine (C) | Action on Modified Cytosine (5mC/5hmC) |

|---|---|---|---|

| 1. Protection | TET2 | No reaction. | Oxidizes 5mC/5hmC, protecting them from deamination. neb.com |

| 2. Conversion | APOBEC | Deaminates C to Uracil (B121893) (U). youtube.com | No reaction on the protected oxidized bases. |

| Result after PCR/Sequencing | - | Read as Thymine (T). | Read as Cytosine (C). |

Reverse Transcriptase-Based Assays for Modified Nucleotide Identification

The process of reverse transcription (RT), which synthesizes cDNA from an RNA template, is inherently sensitive to the chemical structure of RNA nucleotides. Many RNA modifications can interfere with the activity of reverse transcriptase, creating a detectable "signature" that can be used to map their locations. nih.gov These signatures generally fall into two categories: termination (RT stops) or misincorporation (mutations). nih.govresearchgate.net

RT Termination (Stops) : Some modifications act as a roadblock, causing the reverse transcriptase to stall and fall off the RNA template. This results in truncated cDNA fragments, and the position of the modification can be inferred from the termination point. nih.gov For example, 2'-O-methylated residues have been shown to cause RT stops, particularly when the concentration of dNTPs in the reaction is kept low. nih.gov

Misincorporation : Other modifications alter the base-pairing properties of the nucleotide, causing the reverse transcriptase to incorporate an incorrect base into the growing cDNA strand. nih.govneb.com

The ac4C-seq method is a prime example of using a chemically-induced RT signature for modification mapping. The reduction of ac4C doesn't typically cause the RT to stop but reliably induces a misincorporation event, which is a robust and quantifiable signal. nih.govelsevierpure.com The efficiency and fidelity of different reverse transcriptase enzymes can vary when encountering modified bases, and choosing a highly processive enzyme can be critical for accurately mapping modifications across long RNA molecules. nih.gov

Selective Chemical Probes for N4-Acetyl-2'-O-Methylated Residues

The 2'-O-methyl group on the ribose sugar of N4-acetyl-2'-O-methylcytidine imparts distinct chemical properties that can be exploited for its detection. Several techniques use chemical probes or reactions that specifically distinguish between a methylated 2' position and a free 2'-hydroxyl group.

Differential Cleavage Resistance at Alkaline pH

The RNA backbone is susceptible to hydrolysis under alkaline (high pH) conditions. This cleavage is mediated by the 2'-hydroxyl group, which acts as a nucleophile to attack the adjacent phosphodiester bond. The presence of a methyl group at the 2' position (2'-O-methylation) blocks this mechanism. researchgate.net Consequently, the phosphodiester bond at a 2'-O-methylated nucleotide is resistant to alkaline hydrolysis, while the bonds at unmethylated nucleotides are readily cleaved. mdpi.com This differential stability can be used to identify the locations of 2'-O-methylated residues within an RNA molecule.

Acylation with SHAPE Reagents

Selective 2'-hydroxyl acylation analyzed by primer extension (SHAPE) is a powerful technique for probing RNA structure. It uses chemical reagents, such as N-methylisatoic anhydride (NMIA), that specifically react with and acylate the 2'-hydroxyl group of flexible, single-stranded nucleotides. researchgate.net Because this reaction requires a free 2'-hydroxyl group, it is blocked at nucleotides that are 2'-O-methylated. This lack of reactivity can be detected by primer extension, where the reverse transcriptase will read through the 2'-O-methylated site but will be blocked by the bulky adducts at the acylated sites. This allows for the indirect identification of 2'-O-methylated positions.

RNase H Digestion Directed by 2'-O-Methyl RNA-DNA Chimeras

RNase H is an endonuclease that specifically cleaves the RNA strand of an RNA/DNA hybrid duplex. biorxiv.org This activity can be directed to a specific site on a target RNA by using a short DNA oligonucleotide that is complementary to that site. However, the activity of RNase H can be inhibited by the presence of a 2'-O-methyl modification on the target RNA strand at the cleavage site. biorxiv.org

To achieve site-specific cleavage, researchers often use chimeric probes composed of a central stretch of DNA nucleotides flanked by 2'-O-methyl RNA nucleotides. nih.govnih.gov The 2'-O-methyl "wings" of the chimera increase its binding affinity and specificity for the target RNA. The central DNA "gap" creates the necessary RNA/DNA hybrid substrate for RNase H. nih.gov If the target RNA contains a 2'-O-methyl group within this region, the cleavage by RNase H will be inhibited. biorxiv.org This inhibition of cleavage, often measured by qPCR, serves as a robust method to validate and quantify the methylation status at a specific site. biorxiv.org

| Technique | Principle | Effect at 2'-O-Methylated Site | Detection Method |

|---|---|---|---|

| Alkaline Hydrolysis | The 2'-O-methyl group blocks nucleophilic attack on the phosphodiester backbone. | Resistance to cleavage. mdpi.com | Gel electrophoresis to identify resistant fragments. |

| SHAPE Reagents (e.g., NMIA) | Acylation requires a free 2'-hydroxyl group. | No reaction/acylation occurs. researchgate.net | Primer extension analysis. |

| Directed RNase H Digestion | RNase H cleaves the RNA of an RNA/DNA hybrid; this activity is inhibited by 2'-O-methylation on the RNA strand. biorxiv.org | Inhibition of cleavage. biorxiv.org | Gel electrophoresis or qPCR to quantify cleavage products. |

Biochemical Assays for Functional Analysis (e.g., Binding Affinity and Specificity Studies)

The functional analysis of N4-acetyl-2'-O-methylcytidine (ac4Cm) and the closely related N4-acetylcytidine (ac4C) relies on a variety of biochemical assays designed to probe their influence on RNA structure, stability, and molecular interactions. These assays are crucial for understanding how this modification impacts biological processes such as translation and RNA stability.

Antibody-Based Affinity Assays: A primary method for studying ac4C involves the development of specific antibodies that can recognize and bind to this modified nucleoside. nih.gov These affinity reagents are instrumental in techniques like RNA immunoprecipitation (RIP), which allows for the isolation and identification of ac4C-containing RNA from cellular samples. nih.gov The specificity of these antibodies is validated by demonstrating their ability to report accurately on the chemical removal of the acetyl group, ensuring they specifically target ac4C. nih.gov

Protein-RNA Binding Assays: To determine the effect of acetylation on the interaction between RNA and specific proteins, in vitro binding assays are employed. For instance, studies have investigated the binding of proteins like Poly(rC)-binding protein 2 (PCBP2) to RNA containing ac4C. nih.gov In one such assay, Glutathione S-transferase (GST)-tagged PCBP2 is immobilized on beads and incubated with RNA fragments, either with or without the ac4C modification. The amount of RNA that binds to the protein is then quantified, revealing that ac4C can enhance the binding of specific proteins to the RNA. nih.gov This approach has also been used to show that ac4C modification can increase the binding of RNA-dependent RNA polymerase (3D) to viral RNA. nih.gov

Biophysical Characterization: The thermodynamic consequences of cytidine acetylation are assessed using biophysical techniques such as thermal denaturation. By synthesizing RNA duplexes with and without ac4C at specific sites, researchers can measure the melting temperature (Tm), which is the temperature at which half of the duplex dissociates. These studies have shown that ac4C contributes to the conformational rigidity of the ribose moiety and enhances the stability of RNA duplexes. tandfonline.comcaymanchem.combiorxiv.org This increased stability is attributed to stronger, more stable base pairing with guanosine compared to unmodified cytidine. caymanchem.com

Spectroscopic and Chemical Reactivity Assays: The chemical properties of ac4C can be monitored using spectroscopic methods. UV spectroscopy, for example, can be used to assess the stability of the acetyl group by monitoring changes in absorbance at specific wavelengths (300 nm for ac4C and 270 nm for cytidine) over time, particularly in response to changes in pH or the presence of nucleophilic agents. nih.gov Chemical reactivity is also exploited in sequencing methods, where the modification is targeted with specific reagents to induce a change that can be detected by reverse transcription, allowing for precise mapping of its location in an RNA sequence. nih.gov

| Assay Type | Technique | Purpose | Key Findings |

|---|---|---|---|

| Affinity-Based | RNA Immunoprecipitation (RIP) with anti-ac4C antibodies | To isolate and identify ac4C-modified RNA sequences from complex biological samples. | Enables mapping of ac4C sites in various RNA species. nih.gov |

| Protein-RNA Interaction | In Vitro PCBP2 Binding Assay | To quantify the effect of ac4C on the binding affinity of RNA for specific proteins. | ac4C enhances the selective recruitment of PCBP2 to the internal ribosomal entry site (IRES) of viral RNA. nih.gov |

| Biophysical | Thermal Denaturation (Duplex Melting) | To measure the thermodynamic stability of RNA duplexes containing ac4C. | ac4C increases the melting temperature (Tm) of RNA duplexes, indicating enhanced stability. caymanchem.combiorxiv.org |

| Chemical | UV Spectroscopy | To monitor the chemical stability and deacetylation of the ac4C nucleoside. | Demonstrates pH-dependent hydrolysis of the acetyl group. nih.gov |

Establishing Analytical Standards for Modified Nucleosides and Oligonucleotides

The accurate detection and quantification of N4-acetyl-2'-O-methylcytidine and other modified nucleosides within oligonucleotides depend on the establishment of robust analytical standards. Given the chemical complexity and diversity of RNA modifications, standardized materials and methods are essential for ensuring the reliability and reproducibility of research findings.

Chromatographic and Mass Spectrometric Standards: High-performance liquid chromatography (HPLC) and mass spectrometry (MS), often coupled as LC-MS, are cornerstone techniques for the analysis of modified oligonucleotides. chromatographyonline.com Establishing analytical standards involves using highly purified, chemically synthesized nucleosides or short RNA oligonucleotides containing the specific modification of interest, such as ac4Cm. biorxiv.org These standards are used to:

Calibrate Instruments: Determine the retention time in HPLC and the mass-to-charge ratio (m/z) in MS, allowing for unambiguous identification of the modified nucleoside in complex biological samples. atdbio.commdpi.com

Quantify Modifications: Create calibration curves to determine the absolute or relative abundance of ac4Cm in a given RNA sample.

Assess Purity: Reversed-phase HPLC is particularly useful for separating a target oligonucleotide from failed synthesis sequences or by-products based on differences in hydrophobicity. atdbio.com

Synthesis of Reference Materials: A critical step in developing standards is the chemical synthesis of the modified nucleoside itself and its incorporation into defined RNA sequences. biorxiv.org The synthesis of ac4C-containing RNA, for example, requires specialized protecting groups that are compatible with the base-labile N4-acetyl group to ensure its retention during solid-phase synthesis. biorxiv.org These synthetic oligonucleotides serve as invaluable, well-characterized reference materials for validating new analytical methods and for use as internal standards in quantitative experiments.

Standardized Sample Preparation: The analysis of modified nucleosides from biological RNA requires hydrolysis of the polynucleotide chain into individual nucleosides. Standardized protocols for enzymatic digestion using a cocktail of nucleases are necessary to ensure complete and reproducible hydrolysis without introducing artifacts. mdpi.com For certain sequencing methods, specific chemical treatments, such as borohydride reduction, are applied, and the conditions for these reactions must be rigorously optimized and standardized to ensure consistent results. nih.gov

| Analytical Aspect | Technique/Method | Purpose of Standardization |

|---|---|---|

| Identification | Mass Spectrometry (ESI-MS, MALDI-TOF) | Provides precise mass measurement for unambiguous identification of the modified nucleoside within an oligonucleotide. atdbio.comtechnologynetworks.com |

| Separation & Purity | High-Performance Liquid Chromatography (HPLC) | Separates the modified oligonucleotide from impurities and establishes a characteristic retention time for identification. chromatographyonline.comatdbio.com |

| Quantification | LC-MS | Allows for sensitive and accurate quantification of the modification using a calibration curve generated from pure standards. mdpi.com |

| Structural Confirmation | Nuclear Magnetic Resonance (NMR) Spectroscopy | Used to confirm the chemical structure of synthesized nucleoside standards, such as ac4Cm. tandfonline.com |

| Sample Preparation | Enzymatic Hydrolysis / Chemical Derivatization | Ensures complete and reproducible conversion of RNA into nucleosides or derivatized products for consistent analysis. nih.govmdpi.com |

Future Directions and Research Perspectives

Elucidation of Novel Biological Functions and Regulatory Mechanisms